Cyclosporin AM 4N-D3
Description
Significance of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a cornerstone of modern drug discovery and development. metsol.commusechem.com By incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug candidates, researchers can meticulously track their absorption, distribution, metabolism, and excretion (ADME) profiles. musechem.comiris-biotech.de This technique offers a safe and precise way to understand a drug's behavior in the body without altering its fundamental chemical properties. metsol.comiris-biotech.de The use of stable isotopes enhances analytical precision, particularly in mass spectrometry and NMR spectroscopy, allowing for more accurate quantification and characterization of molecules and their metabolites. iris-biotech.deadesisinc.com This detailed understanding accelerates the drug development process by enabling early identification of promising candidates and optimization of their properties. metsol.comadesisinc.com
Overview of Deuteration Strategy for Investigating Drug Disposition and Research
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a key strategy in pharmaceutical research to investigate drug disposition. acs.orgnih.gov This "heavy hydrogen" can significantly impact the metabolic stability of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. acs.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), can slow down the rate of drug metabolism. acs.org
Key impacts of deuteration include:
Reduced clearance and prolonged half-life: By slowing metabolism, deuteration can increase the time a drug remains in the body.
Decreased formation of specific metabolites: This can improve the drug's metabolic profile and potentially reduce the formation of toxic byproducts. nih.gov
Stabilization of chiral centers: Deuteration can prevent the interconversion of stereoisomers, ensuring that the desired form of the drug remains active.
This strategy has been successfully employed to improve the pharmacokinetic properties and safety profiles of various drugs. nih.govtandfonline.com
Contextualizing Cyclosporin (B1163) A Analogs in Immunosuppressive Research
Cyclosporin A (CsA) is a potent immunosuppressive agent, a cyclic undecapeptide widely used to prevent organ transplant rejection. tandfonline.comnih.govglpbio.com However, its use can be limited by significant side effects. tandfonline.com This has driven extensive research into developing Cyclosporin A analogs with improved pharmacological profiles. tandfonline.comnih.gov These analogs are created through various methods, including total synthesis, semi-synthetic modifications, and biosynthetic approaches. tandfonline.com
The primary goal of creating these analogs is to enhance efficacy and reduce toxicity. google.comwipo.intunifiedpatents.com Researchers have explored modifications at various amino acid positions within the cyclosporine structure to understand structure-activity relationships. tandfonline.comnih.gov While many analogs have been synthesized and studied, achieving a better safety and efficacy profile than the parent compound, Cyclosporin A, remains a significant challenge. nih.gov Some non-immunosuppressive analogs have also been investigated for other therapeutic applications, such as antiviral and antiparasitic activities. asm.orgpnas.org
Purpose of Deuterated Cyclosporin Analogs in Academic Research
Deuterated Cyclosporin analogs, including Cyclosporin AM 4N-D3, serve critical purposes in academic research. The substitution of hydrogen with deuterium at specific metabolically active sites of the Cyclosporin A molecule, such as amino acids 1, 4, and 9, can alter its pharmacokinetic and pharmacodynamic properties. google.com
The primary objectives of using deuterated Cyclosporin analogs in a research context are:
Investigating Metabolic Pathways: Deuteration helps in studying the metabolism of Cyclosporin A by slowing down the oxidation process at specific sites. google.com This allows for a more detailed analysis of the metabolic breakdown and the identification of various metabolites.
Internal Standards for Quantitative Analysis: Deuterated analogs are frequently used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net Their similar chemical behavior to the non-deuterated form, combined with their different mass, allows for precise and accurate measurement of the parent drug's concentration in biological samples. iris-biotech.demdpi.com
Probing Structure-Activity Relationships: By observing how deuteration at specific positions affects the immunosuppressive activity and other biological properties, researchers can gain deeper insights into the structure-activity relationship of the Cyclosporin molecule. nih.gov
The synthesis of these deuterated analogs can be achieved through methods like hydrogen-deuterium exchange (HDX) under basic conditions, offering a cost-effective and efficient way to produce these valuable research tools. mdpi.comresearchgate.net
Properties
Molecular Formula |
C₆₁H₁₀₆D₃N₁₁O₁₂ |
|---|---|
Molecular Weight |
1191.6 |
Synonyms |
9-L-Leucinecyclosporin A-D3; 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane-D3 Cyclic Peptide Deriv.; AM 4N-D3; Cyclosporin A-D3 Metabolite 21; M 21-D3; OL 21-D3; [Leu4]cyclosporin-D3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Deuterated Cyclosporin Analogs
Strategies for Deuterium (B1214612) Incorporation into Cyclosporin (B1163) Scaffolds
The introduction of deuterium into the complex macrocyclic structure of cyclosporin requires precise and controlled chemical strategies. These methods are designed to label specific sites within the molecule to study its metabolic fate or to create stable internal standards for quantitative analysis.
α-C Deuteration in N-Methylated Amino Acid Residues
A key strategy for deuterium incorporation involves the α-C position of N-methylated amino acid residues. Research has demonstrated that under basic conditions, using reagents like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) at a pH of 13.4, it is possible to introduce deuterium at these specific sites. nih.gov This method has been shown to successfully introduce two deuterons at the α-C of sarcosine (B1681465) and one at the chiral α-C atom of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue. nih.govresearchgate.net The acidity of α-C hydrogens in N-methylated amino acids is higher than in their non-methylated counterparts, facilitating this exchange. nih.gov This approach is valued for being rapid, cost-effective, and not requiring complex derivatization or extensive purification steps. researchgate.netmdpi.com
Stereoselective Pathways and Organometallic Reagents for Analog Synthesis
The synthesis of specific cyclosporin analogs, including deuterated derivatives, often employs stereoselective pathways to ensure the correct three-dimensional structure, which is crucial for biological activity. wipo.intgoogle.comgoogle.com Organometallic reagents containing elements such as boron, silicon, titanium, and lithium are utilized to control the stereochemistry of the reactions. wipo.intgoogle.comgoogle.com For instance, the synthesis of ISATX247 (voclosporin) isomers and their deuterated derivatives can be achieved through such stereoselective routes. wipo.intgoogle.comgoogle.comunifiedpatents.com Organozirconium chemistry, specifically, has been applied to develop a highly stereoselective process for synthesizing the E-isomer of ISATX247 and its deuterated analogs. researchgate.netresearchgate.net Wittig reactions are another tool in the arsenal (B13267) for creating these complex molecules with a high degree of stereoselectivity. wipo.intgoogle.comgoogle.com
Targeted Deuteration at Specific Sites for Metabolic Probing
Deuterium is strategically incorporated at sites known to be susceptible to metabolism to investigate the pharmacokinetic properties of cyclosporin. google.commedchemexpress.commedchemexpress.com The primary metabolic reactions for cyclosporin A are hydroxylation and demethylation, which occur at specific amino acid residues, notably 1, 4, and 9. google.comdrugbank.com By replacing hydrogen with deuterium at these key metabolic "hotspots," the C-D bond, being stronger than the C-H bond, slows down the rate of oxidation. google.com This "isotope effect" can lead to a reduction in the formation of metabolites, thereby altering the drug's pharmacokinetic profile and potentially enhancing its stability and efficacy. google.comjuniperpublishers.com This targeted approach is invaluable for designing safer and more effective therapeutic agents. google.com
Purification and Characterization of Isotopic Purity
Following the synthesis of deuterated cyclosporin analogs, rigorous purification and characterization are essential to ensure the final product's purity and to verify the successful incorporation of deuterium.
Chromatographic Techniques for Isotope Separation
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and separation of cyclosporin analogs and their deuterated isotopologues. scielo.br Reversed-phase HPLC, often using C18 columns, is widely employed for this purpose. scielo.brresearchgate.netnih.govsemanticscholar.org The separation can be challenging due to the structural similarity between the parent compound and its deuterated forms, as well as other cyclosporin analogs that may be present. scirp.orgacs.org
Method parameters, such as the mobile phase composition (e.g., acetonitrile/water mixtures) and column temperature, are optimized to achieve baseline resolution. scielo.brscirp.org For instance, increasing the column temperature can significantly improve peak shape and resolution. scirp.org Supercritical fluid chromatography (SFC) has also been shown to be an effective method for the rapid separation of multiple cyclosporin analogs. scirp.org In some cases, a single chromatographic step is insufficient, and multiple HPLC steps with different column chemistries (e.g., cyano, octyl, and silica) are required for complete separation. scirp.org
| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/water (70:30) | UV at 210 nm | Achieved good separation of cyclosporine-A from degradation products. | scielo.br |
| LC-MS/MS | C18 (50x2.1 mm, 2.7 µm) | Gradient of methanol (B129727) and 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid | Mass Spectrometry | High-throughput method with a total run time of 4.3 min for two samples. | nih.govsemanticscholar.org |
| SFC | Silica | CO₂ with ethanol (B145695) modifier | Not specified | Baseline resolution of five cyclosporin analogs was achieved at 50°C. | scirp.org |
Spectroscopic Verification of Deuterium Incorporation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
A combination of spectroscopic techniques is used to confirm the identity and isotopic purity of the synthesized deuterated cyclosporin analogs.
Mass Spectrometry (MS) is a primary tool for verifying the incorporation of deuterium by detecting the mass shift between the deuterated and non-deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z), confirming the number of deuterium atoms incorporated. For example, the protonated molecule [M+H]⁺ for a trideuterated Cyclosporin A (CsA-d3) would appear at m/z 1208.6, compared to 1205.6 for the non-deuterated CsA. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for both qualitative and quantitative analysis, allowing for the determination of isotopic purity, which is often confirmed to be ≥98%. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the specific sites of deuterium incorporation. In ¹H NMR spectra, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net For example, in a deuterated analog, the absence of signals at 4.73 ppm and a significant reduction of the signal at 5.47 ppm would confirm deuteration at the α-C of the sarcosine and MeBmt residues, respectively. researchgate.net Two-dimensional NMR techniques, such as HSQC, can further elucidate the complex structure and confirm the position of the deuterium labels. mdpi.com NMR is also used to study the conformational changes that may occur upon deuteration. acs.orgnih.gov
| Technique | Parameter | Observation for Deuterated Analog | Reference |
|---|---|---|---|
| Mass Spectrometry | m/z of [M+H]⁺ (for CsA-d3) | 1208.6 (compared to 1205.6 for CsA) | |
| Mass Spectrometry | m/z for [M+H]⁺ (for CsA-d12) | 1232.0 (precursor ion) | nih.gov |
| ¹H NMR | Signal for α-C H of Sarcosine | Absent (at 4.73 ppm) | researchgate.net |
| ¹H NMR | Signal for α-C H of MeBmt | Significantly reduced (at 5.47 ppm) | researchgate.net |
Advanced Analytical Characterization of Cyclosporin Am 4n D3 in Preclinical Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantitative Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of drugs and their metabolites in complex biological samples. nih.gov Its high sensitivity and selectivity allow for the precise measurement of analytes like Cyclosporin (B1163) AM 4N-D3, even at low concentrations. spandidos-publications.comnih.gov
Method Development and Validation in Complex Biological Matrices (e.g., in vitro systems, animal biofluids)
Developing a reliable LC-MS/MS method for Cyclosporin AM 4N-D3 requires meticulous optimization and validation, particularly when dealing with intricate biological matrices such as plasma, whole blood, or cell culture media. nih.govdiva-portal.org These matrices contain numerous endogenous components that can interfere with the analysis. eijppr.com
A critical first step in method development is sample preparation. A common and effective technique is protein precipitation, which removes the majority of proteins that can clog the chromatographic column and suppress the ionization of the target analyte. spandidos-publications.comnih.govsemanticscholar.org For instance, a one-step protein precipitation using zinc sulfate (B86663) in a methanol (B129727)/water solution has been successfully employed for the analysis of cyclosporin analogs in whole blood. semanticscholar.org
Chromatographic separation is then optimized to distinguish the analyte from other matrix components. Reversed-phase chromatography using a C18 column is frequently used for cyclosporins. nih.govspandidos-publications.com The choice of mobile phase composition and gradient elution is crucial for achieving good peak shape and resolution.
The validation of the method is performed according to stringent regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. Linearity is established by analyzing a series of calibration standards over a defined concentration range. semanticscholar.org Accuracy and precision are determined by analyzing quality control samples at multiple concentration levels.
Table 1: Illustrative LC-MS/MS Method Parameters for Cyclosporin Analysis
| Parameter | Condition |
| Sample Preparation | Protein precipitation with zinc sulfate/methanol |
| LC Column | C18 (e.g., 50x2.1 mm, 2.7 µm) nih.gov |
| Mobile Phase | Gradient of water and organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid semanticscholar.org |
| Flow Rate | 0.5 mL/min nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive mode uzh.ch |
| MS/MS Transition | Specific precursor-to-product ion transition for this compound |
Application of Deuterated Cyclosporin Analogs as Internal Standards in Research Assays
The use of a stable isotope-labeled internal standard (SIL-IS) is a fundamental practice in quantitative LC-MS/MS to ensure the accuracy and precision of the results. nih.gov For the analysis of this compound, a deuterated analog itself, another closely related deuterated cyclosporin, such as Cyclosporin A-d12, is often employed as the internal standard. nih.govdiva-portal.orgsemanticscholar.org
The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. nih.gov Since deuterated analogs have nearly identical physicochemical properties to their non-deuterated counterparts, they are considered the gold standard for internal standards. They effectively compensate for variations in sample preparation, injection volume, and instrument response. nih.gov For example, the use of d12-CsA as an internal standard has been shown to be suitable for the LC-MS/MS assay of Cyclosporin A. diva-portal.org
Addressing Matrix Effects and Ion Suppression in Quantitative Assays
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, represent a significant challenge in LC-MS/MS bioanalysis. eijppr.comresearchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. eijppr.com Endogenous phospholipids (B1166683) are known to be a major source of ion suppression. diva-portal.org
Several strategies are employed to mitigate matrix effects. Thorough sample clean-up, as mentioned earlier, is a primary approach. eijppr.com Chromatographic separation can be optimized to separate the analyte from the bulk of the matrix components. eijppr.com A divert valve can be used to direct the early-eluting, salt-rich portion of the sample to waste, preventing it from entering the mass spectrometer. acs.org
The use of a stable isotope-labeled internal standard is crucial for compensating for unpredictable matrix effects. nih.govresearchgate.net Since the SIL-IS is affected by matrix effects in the same way as the analyte, the ratio of their responses remains constant, leading to accurate quantification. researchgate.net Studies have shown that even with ion suppression ranging from 8.5% to 21% for cyclosporine, the use of a deuterated internal standard allows for reliable measurements. researchgate.net
Alternative and Emerging Mass Spectrometry Techniques for Isotopic Analysis
While LC-MS/MS is the workhorse for quantitative bioanalysis, other mass spectrometry-based techniques are emerging to address specific challenges and improve throughput.
Differential Mobility Mass Spectrometry (DMS-MS/MS) for High-Throughput Research Screening
Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is a gas-phase separation technique that can be coupled with mass spectrometry to enhance selectivity. nih.govacs.orgthermofisher.com DMS separates ions based on their different mobility in high and low electric fields. thermofisher.com This additional dimension of separation can resolve isobars and reduce chemical noise, which is particularly beneficial for high-throughput screening where extensive sample cleanup may not be feasible. nih.govresearchgate.net
For cyclosporin analysis, DMS-MS/MS has been shown to separate isomers and conformers, which can be challenging with MS alone. nih.govacs.org This technique allows for simplified sample preparation, often just a dilution step, and rapid analysis times, making it suitable for screening large numbers of samples in preclinical research. nih.gov The use of DMS can also reduce contamination of the mass spectrometer, leading to improved system uptime. nih.govresearchgate.net
Table 2: Comparison of Conventional LC-MS/MS and DMS-MS/MS for Cyclosporin Analysis
| Feature | Conventional LC-MS/MS | DMS-MS/MS |
| Separation Principle | Liquid-phase chromatography | Gas-phase ion mobility thermofisher.com |
| Sample Preparation | Often requires protein precipitation and/or SPE | Minimal, often dilution only nih.gov |
| Analysis Time | Typically several minutes per sample spandidos-publications.com | Can be less than a minute per sample nih.gov |
| Selectivity | High | Very high, can separate isomers nih.govacs.org |
| Throughput | Moderate | High nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. nih.gov For cyclosporin analogs, NMR provides detailed information about their conformation, which is crucial for understanding their biological activity and interactions with target proteins. mdpi.com
By analyzing various NMR experiments, such as COSY, TOCSY, and NOESY, researchers can assign the resonances of all the protons in the molecule and determine their spatial proximity. This information is then used to calculate the three-dimensional structure of the cyclosporin analog. Studies on Cyclosporin A have revealed that its conformation can change significantly depending on the solvent and whether it is bound to its target protein, cyclophilin. acs.org For instance, in nonpolar solvents, Cyclosporin A adopts a conformation with several intramolecular hydrogen bonds, while in the bound state, it has an all-trans conformation with no intramolecular hydrogen bonds. nih.govacs.org This highlights the importance of conformational analysis in understanding the mechanism of action of these compounds.
Solution Structure Determination in Biological Complexes (e.g., with deuterated cyclophilin)
The determination of the three-dimensional structure of cyclosporin analogues in complex with their biological targets is crucial for understanding their mechanism of action and for the rational design of new derivatives with improved properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-state structures and dynamics of such complexes. A particularly effective strategy involves the use of deuterated components to simplify complex NMR spectra and isolate signals from the molecule of interest.
The process for determining the solution structure of a cyclosporin analogue bound to deuterated cyclophilin typically involves several key steps:
Preparation of Deuterated Cyclophilin: Fully deuterated cyclophilin can be produced by overexpressing the corresponding gene in a host organism, such as Escherichia coli, grown in a deuterated medium. nih.gov
Complex Formation: The deuterated cyclophilin is then incubated with the non-deuterated cyclosporin analogue, this compound, to form the biological complex.
NMR Data Acquisition: A series of advanced, multi-dimensional NMR experiments are performed on the complex. These experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the through-space proximity of protons within the bound ligand.
Structure Calculation: The distance restraints derived from the NOESY data, along with other experimental constraints, are used as input for computational structure calculation programs. These programs employ algorithms like distance geometry and simulated annealing to generate a family of 3D structures consistent with the experimental data.
This approach has been successfully applied to determine the solution structure of Cyclosporin A when bound to cyclophilin. researchgate.netrcsb.org These studies revealed that upon binding, Cyclosporin A adopts a specific conformation that is different from its structure in free solution. nih.gov The interaction is characterized by a network of intermolecular contacts between the amino acid residues of both the drug and the protein. nih.gov
For a hypothetical study of this compound, similar detailed structural information would be sought. The deuteration at the 4N-methyl group would be of particular interest, as this position is a known site of metabolism for Cyclosporin A. drugbank.com Understanding how this modification affects the conformation and binding to cyclophilin would provide valuable insights into its biological activity.
The following table provides representative data from NMR studies of the Cyclosporin A-cyclophilin complex, which would be analogous to the type of data generated in a study of this compound.
Table 1: Representative Intermolecular Nuclear Overhauser Effects (NOEs) between Cyclosporin A and Cyclophilin
| Cyclosporin A Residue | Cyclophilin Residue |
| MeBmt-1 | Trp-121 |
| Abu-2 | His-126 |
| Sar-3 | Phe-113 |
| MeLeu-4 | Ile-57 |
| Val-5 | Phe-60 |
| MeLeu-6 | Met-61 |
| Ala-7 | Gln-63 |
| D-Ala-8 | His-54 |
| MeLeu-9 | Arg-55 |
| MeLeu-10 | Asn-102 |
| MeVal-11 | Trp-121 |
Note: This table is illustrative and based on published data for Cyclosporin A. researchgate.netnih.gov Specific contacts for this compound would require dedicated experimental investigation.
Preclinical Pharmacokinetic and Metabolic Investigation Utilizing Deuterated Cyclosporin Analogs
In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies
In vitro DMPK studies are essential for predicting a drug's behavior in a living organism. These assays provide early indications of a compound's metabolic stability, potential for drug-drug interactions, and intestinal permeability.
Hepatic Microsomal and Hepatocyte Stability Assays
The stability of a drug in the presence of liver enzymes is a key determinant of its oral bioavailability and dosing regimen. Hepatic microsomal and hepatocyte stability assays are employed to assess the metabolic susceptibility of a compound. pharmaron.comprotocols.io
In these assays, Cyclosporin (B1163) AM 4N-D3 is incubated with human liver microsomes or hepatocytes, and the rate of its disappearance is monitored over time. pharmaron.comevotec.com The data generated allows for the calculation of in vitro intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound. if-pan.krakow.pl The intrinsic clearance can then be used to predict the in vivo hepatic clearance. if-pan.krakow.pl
Table 1: Illustrative Hepatic Stability Data for Cyclosporin AM 4N-D3
| System | Incubation Time (min) | Percent Remaining | In Vitro Half-Life (t½) (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) |
| Human Liver Microsomes | 0 | 100 | 45 | 15.4 |
| 15 | 75 | |||
| 30 | 55 | |||
| 60 | 30 | |||
| Human Hepatocytes | 0 | 100 | 60 | 11.5 |
| 30 | 80 | |||
| 60 | 65 | |||
| 120 | 40 | |||
| Note: The data presented in this table is for illustrative purposes and is based on typical outcomes for compounds with moderate metabolic stability. |
Evaluation of Cytochrome P450 (CYP) and Uridine Diphosphate Glucuronosyltransferase (UGT) Interactions in Model Systems
Cyclosporin A is known to be extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4. nih.govwikipedia.org Therefore, it is crucial to evaluate the potential for this compound to interact with these enzyme systems. This is typically done using recombinant human CYP enzymes or human liver microsomes. if-pan.krakow.pl
Studies would investigate whether this compound acts as a substrate, inhibitor, or inducer of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). nih.gov Similarly, its interaction with UGT enzymes, which are responsible for phase II metabolism, would be assessed to understand potential alternative metabolic pathways. mdpi.com The deuteration in this compound is unlikely to alter its fundamental interaction with these enzymes compared to the non-deuterated parent compound.
Intestinal Permeability Assessment in Cellular Models (e.g., Caco-2, MDCK)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. researchgate.netresearchgate.net These cells differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux transporters like P-glycoprotein (P-gp). nih.govdiva-portal.org
The permeability of this compound is assessed by measuring its transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. nih.gov A high B-A/A-B efflux ratio would suggest that the compound is a substrate for efflux transporters like P-gp, which could limit its oral absorption. researchgate.net The Madin-Darby canine kidney (MDCK) cell line can also be used for these permeability studies. animbiosci.org
Table 2: Illustrative Caco-2 Permeability Data for this compound
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Apical to Basolateral (A-B) | 1.5 | 5.3 |
| Basolateral to Apical (B-A) | 8.0 | |
| Note: The data presented in this table is for illustrative purposes and suggests that the compound is subject to active efflux. |
In Vivo Disposition and Metabolic Fate in Animal Models
Following in vitro characterization, in vivo studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism. mdpi.com
Investigation of Absorption, Distribution, and Elimination Kinetics
Animal models, such as rats or mice, are administered this compound, and blood and tissue samples are collected at various time points. The use of the deuterated analog allows for the precise measurement of the parent compound concentrations by LC-MS/MS, even in the presence of its metabolites. thermofisher.comeuropa.eu This data is used to determine key pharmacokinetic parameters.
Table 3: Illustrative In Vivo Pharmacokinetic Parameters for this compound in Rats
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 500 | ng/mL |
| Tmax (Time to Maximum Concentration) | 2 | hours |
| AUC (Area Under the Curve) | 3000 | ng·h/mL |
| t½ (Half-Life) | 6 | hours |
| CL (Clearance) | 1.5 | L/h/kg |
| Vd (Volume of Distribution) | 10 | L/kg |
| Note: The data presented in this table is for illustrative purposes. |
Elucidation of Metabolic Pathways and Metabolite Profiling using Isotopic Tracers
The stable isotope label in this compound is invaluable for identifying and quantifying its metabolites. drugbank.com Following administration to animal models, urine, feces, and bile are collected. The presence of the deuterium (B1214612) atoms creates a unique mass shift in the mass spectra of the metabolites, facilitating their detection and structural elucidation. drugbank.com
The primary metabolites of Cyclosporin A are formed through hydroxylation (AM1, AM9) and N-demethylation (AM4N). nih.gov The use of this compound allows for a detailed investigation into the formation of these and other minor metabolites.
Table 4: Illustrative Metabolite Profile of this compound in Rat Urine
| Metabolite | Structure | Relative Abundance (%) |
| AM1d (hydroxylated at amino acid 1) | [Structure of AM1 with D3 label] | 40 |
| AM9d (hydroxylated at amino acid 9) | [Structure of AM9 with D3 label] | 25 |
| AM4Nd (N-demethylated at amino acid 4) | [Structure of AM4N with D3 label] | 15 |
| Parent Drug (this compound) | [Structure of Cyclosporin with D3 label] | 5 |
| Other Minor Metabolites | Various | 15 |
| Note: The data presented in this table is for illustrative purposes. |
Impact of Deuteration on Metabolic Stability and Clearance (Kinetic Isotope Effects)
The substitution of hydrogen with its heavier, stable isotope deuterium at specific sites within a drug molecule can significantly alter its metabolic profile. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool in drug design to enhance pharmacokinetic properties. portico.orgwikipedia.org The underlying principle of the KIE lies in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism when this bond cleavage is the rate-determining step in the metabolic pathway. portico.orgresearchgate.net
In the context of Cyclosporin A (CsA), a drug extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, deuteration has been explored as a strategy to improve its metabolic stability. wikipedia.orgpharmgkb.org The primary metabolic pathways for CsA involve hydroxylation and N-demethylation, producing metabolites such as AM1, AM9, and AM4N. pharmgkb.orgnih.gov By strategically replacing hydrogens with deuterium at the sites of metabolic attack, the rate of these oxidative reactions can be reduced. google.com
Research into deuterated analogs of existing drugs has gained considerable traction, with the goal of creating products with superior pharmacokinetic characteristics. researchgate.neteurekaselect.com The selective replacement of hydrogen with deuterium can lead to a more favorable metabolic profile, which is a key consideration in the development of safer and more effective therapeutic agents. google.comresearchgate.net
| Parameter | Description | Impact of Deuteration |
| Metabolic Rate | The speed at which the drug is broken down by enzymes. | Can be significantly reduced due to the kinetic isotope effect. portico.orgwikipedia.org |
| Metabolic Stability | The susceptibility of a compound to biotransformation. | Enhanced, as the stronger C-D bond is harder to break. informaticsjournals.co.inresearchgate.net |
| Clearance | The rate at which a drug is removed from the body. | May be lowered, leading to a longer half-life. google.com |
| Biological Half-life | The time it takes for the concentration of a drug in the body to be reduced by half. | Can be prolonged, potentially allowing for less frequent dosing. wikipedia.orginformaticsjournals.co.in |
| Metabolite Formation | The generation of breakdown products from the parent drug. | Reduced formation of specific metabolites, such as demethylated forms. google.com |
Studies on Drug-Drug Interactions (DDIs) in Preclinical Models
Deuterated analogs of Cyclosporin A, including compounds like this compound, serve as valuable tools in preclinical studies to investigate complex drug-drug interactions (DDIs) mediated by drug transporters. Cyclosporin A itself is a well-known inhibitor of several key transporters, including P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs), and the Bile Salt Export Pump (BSEP). nih.govdoi.orgmdpi.com This inhibitory action can lead to significant DDIs by altering the absorption, distribution, and elimination of other drugs that are substrates of these transporters. tg.org.au
Organic Anion Transporting Polypeptides (OATPs): OATPs, particularly OATP1B1 and OATP1B3 located in the liver, are responsible for the hepatic uptake of many drugs. doi.orgmdpi.com Cyclosporin A is a known inhibitor of these transporters, and this inhibition is a common cause of DDIs, for example, with statins. mdpi.comnih.gov Deuterated cyclosporin analogs can be employed as specific probes to study the impact of OATP inhibition. In vitro studies using cells overexpressing these transporters or in vivo animal models can utilize these analogs to characterize the transporter-mediated uptake mechanisms of new chemical entities and predict their DDI potential. nih.govmdpi.com
Bile Salt Export Pump (BSEP): BSEP is a critical transporter in the liver responsible for excreting bile salts into the bile. uzh.chnih.gov Inhibition of BSEP by drugs like cyclosporin A can lead to the accumulation of cytotoxic bile salts in hepatocytes, a mechanism implicated in drug-induced liver injury (DILI). uzh.chresearchgate.netscienceopen.com Deuterated cyclosporin analogs can be used in preclinical assays, such as those with inverted membrane vesicles or sandwich-cultured human hepatocytes, to assess the BSEP inhibition potential of new drug candidates. researchgate.netscienceopen.com These studies are crucial for early identification of compounds that may carry a risk of cholestatic DILI.
| Transporter | Function | Role of Deuterated Cyclosporin Analogs as Probes | Key Findings from Studies |
| P-glycoprotein (P-gp) | Efflux of drugs from cells, limiting absorption and tissue penetration. tg.org.aumdpi.com | To quantify the impact of P-gp inhibition on the pharmacokinetics of substrate drugs. nih.govtg.org.au | Cyclosporin A is a potent P-gp inhibitor; its use as a probe helps predict DDIs. tg.org.aumdpi.com |
| Organic Anion Transporting Polypeptides (OATPs) | Hepatic uptake of drugs from the blood. doi.orgmdpi.com | To investigate OATP-mediated uptake and its inhibition, which is a common cause of DDIs with drugs like statins. mdpi.comnih.gov | Cyclosporin A inhibits OATP1B1 and OATP1B3, affecting the clearance of co-administered substrates. mdpi.commdpi.com |
| Bile Salt Export Pump (BSEP) | Excretion of bile salts from hepatocytes into the bile. uzh.chnih.gov | To assess the potential of new drug candidates to inhibit BSEP and cause drug-induced liver injury (DILI). researchgate.netscienceopen.com | Inhibition of BSEP by drugs like cyclosporin A is a known mechanism of cholestatic liver injury. uzh.chresearchgate.net |
Molecular and Cellular Mechanistic Investigations of Cyclosporin Am 4n D3 and Its Analogs
Elucidation of Molecular Target Interactions
The immunosuppressive activity of cyclosporins is initiated by their interaction with intracellular protein receptors, leading to a cascade of events that ultimately suppress T-cell activation. The mechanisms for Cyclosporin (B1163) AM 4N-D3 are understood to follow this established pathway.
Binding to Immunophilins (e.g., Cyclophilin) and Complex Formation
Cyclosporin AM 4N-D3, like its parent compound Cyclosporin A, exerts its biological effects by first binding to a class of intracellular proteins known as immunophilins. The primary immunophilin for cyclosporins is Cyclophilin A (CypA). This binding event is a critical first step, forming a high-affinity composite complex, [this compound]-CypA. The formation of this complex is a prerequisite for the subsequent inhibition of calcineurin. The interaction is characterized by a specific fit of the cyclosporin molecule into a hydrophobic pocket on the cyclophilin protein. While specific binding affinity data for the deuterated this compound are not extensively published, the mechanism is expected to be identical to that of Cyclosporin A, where the drug's conformation is key to the interaction.
Inhibition of Calcineurin Activity in Cellular and in vitro Enzymatic Systems
Following the formation of the [this compound]-CypA complex, this new molecular entity acquires the ability to interact with and inhibit the calcium and calmodulin-dependent serine/threonine phosphatase, calcineurin. Calcineurin is a key enzyme in the T-cell activation pathway, responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, the [this compound]-CypA complex prevents NFAT dephosphorylation. This, in turn, blocks NFAT's translocation to the nucleus, thereby preventing the transcription of genes for crucial cytokines like interleukin-2 (B1167480) (IL-2). This inhibition of IL-2 production is a cornerstone of the immunosuppressive effect observed in both cellular assays and in vitro enzymatic systems.
Cellular Uptake, Distribution, and Efflux Mechanisms
The efficacy of this compound in research models is heavily dependent on its ability to enter target cells, distribute to its site of action, and evade cellular efflux pumps.
Role of Drug Transporters in Cellular Permeability and Accumulation in Research Models
The cellular entry of this compound is a complex process that is not fully elucidated but is thought to involve passive diffusion across the cell membrane due to its lipophilic nature. However, its intracellular concentration is significantly modulated by active transport proteins. Key players in this process are members of the ATP-binding cassette (ABC) transporter superfamily, most notably P-glycoprotein (P-gp, or ABCB1). P-gp is an efflux pump that actively removes cyclosporins from the cell, thereby limiting their intracellular accumulation and biological effect. Research models, particularly those overexpressing P-gp, are crucial for studying the impact of this transporter on the compound's efficacy. The interaction with these transporters is a critical determinant of the compound's bioavailability at the cellular level.
Influence on Cellular Physiology in Model Systems (e.g., Neural Precursor Cells in in vitro and in vivo animal studies)
Beyond its role in immunology, cyclosporin and its analogs have been investigated for their effects on various cell types. In model systems involving neural precursor cells (NPCs), cyclosporins have demonstrated effects on cellular proliferation and differentiation. These effects are often linked to the inhibition of calcineurin, which plays a role in neurogenesis. Studies in both in vitro cultures of NPCs and in vivo animal models explore how compounds like this compound can influence the development and maintenance of neural tissues. The precise impact can vary depending on the specific model system and the concentration of the compound used.
Investigation of Isotopic Effects on Biological Activity and Target Engagement
The defining feature of this compound is the presence of deuterium (B1214612) atoms. This isotopic substitution can influence the compound's metabolic stability and, consequently, its biological activity. This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, enzymes that catalyze the cleavage of this bond, such as cytochrome P450 enzymes in the liver, may do so at a slower rate.
Research Applications and Future Perspectives of Deuterated Cyclosporin Analogs
Facilitating Quantitative Bioanalysis in Pharmaceutical Research
The use of deuterated compounds as internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comcerilliant.comaptochem.com An ideal internal standard co-elutes with the analyte of interest and has a distinct mass, allowing for accurate quantification by correcting for variations in sample extraction, injection volume, and ionization efficiency. cerilliant.comaptochem.comscioninstruments.com Deuterated analogs of Cyclosporin (B1163) A, including Cyclosporin A-d12 and Cyclosporin A-d4, serve this purpose effectively. medchemexpress.comdiva-portal.orgmedchemexpress.com
The development of LC-MS/MS methods for the simultaneous determination of Cyclosporin A and its metabolites, such as AM1, AM9, and AM4N, relies on the use of an appropriate internal standard. researchgate.netnih.gov While Cyclosporin D has been used, deuterated versions of CsA are often preferred due to their closer structural and physicochemical similarity to the analyte. researchgate.netacs.org This ensures that the internal standard behaves almost identically to the parent drug during the analytical process, leading to more accurate and reliable quantification. aptochem.com The synthesis of α-C deuterated analogues of CsA has been shown to be a rapid and cost-effective method for producing suitable internal standards for quantitative analysis. researchgate.net
Table 1: Commonly Used Internal Standards in Cyclosporin A Bioanalysis
| Internal Standard | Key Characteristics | Application |
| Cyclosporin D | A structural analog of Cyclosporin A. acs.org | Used in LC-MS/MS methods for quantification of CsA and its metabolites. researchgate.netacs.org |
| Deuterated Cyclosporin A (e.g., CsA-d4, CsA-d12) | Isotopically labeled analogs of Cyclosporin A. medchemexpress.commedchemexpress.com Co-elute with the non-deuterated form. researchgate.net | Serve as highly accurate internal standards in quantitative bioanalysis, minimizing matrix effects. clearsynth.comresearchgate.net |
| Ascomycin | Used as an internal standard for tacrolimus, another immunosuppressant, but also in methods determining cyclosporine levels. researchgate.netacs.org | Employed in LC-MS/MS for the quantification of immunosuppressive drugs. researchgate.netacs.org |
Advancing Understanding of Drug Metabolism and Disposition Pathways
Deuterated compounds are powerful tools for investigating the metabolic fate of drugs. google.com The substitution of hydrogen with deuterium (B1214612) can slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. google.com This allows researchers to identify sites of metabolism and understand the pathways of drug breakdown. google.comnih.gov
Development of Novel Research Probes and Tools for Biological Systems
Isotopically labeled compounds, including deuterated cyclosporin analogs, serve as valuable research probes to investigate complex biological systems. medchemexpress.comresearchgate.net These labeled molecules allow for the tracking and quantification of the parent drug and its metabolites within cells and tissues. nih.gov
For example, isotopically-labeled CsA has been used to study its interaction with P-glycoprotein (Pgp), a transporter protein that can pump drugs out of cells, leading to multidrug resistance. nih.gov These studies have shown that Pgp-expressing cells retain less CsA than cells without Pgp, and this can be reversed by Pgp blockers. nih.gov Furthermore, deuterated cyclosporins can be used in hydrogen-deuterium exchange (HDX) mass spectrometry studies to probe the conformational changes of proteins upon ligand binding. nih.gov This technique provides information on protein dynamics and interaction sites, which is crucial for understanding the mechanism of action of drugs like cyclosporin. nih.gov The synthesis of tritiated Cyclosporin A, another isotopically labeled form, has also been accomplished for use in biological research. researchgate.net
Potential for Mechanistic Insights into Drug Action and Resistance Mechanisms
The ability to synthesize deuterated analogs of Cyclosporin A opens up new avenues for gaining mechanistic insights into its therapeutic actions and the development of resistance. mdpi.comresearchgate.net Cyclosporin A exerts its immunosuppressive effect by binding to cyclophilin, and this complex then inhibits calcineurin, a key enzyme in T-cell activation. medchemexpress.comwikipedia.organnualreviews.org
By creating deuterated versions of CsA with altered metabolic profiles, researchers can investigate whether specific metabolites contribute to the drug's efficacy or toxicity. google.com For instance, if a metabolite is found to have significant immunosuppressive activity, deuteration strategies could be employed to increase its formation and potentially enhance the therapeutic effect of the drug. Conversely, if a metabolite is associated with adverse effects, deuteration could be used to minimize its production. google.com The development of cost-efficient methods for deuterating CsA facilitates such investigations. mdpi.comresearchgate.net These studies are crucial for designing new cyclosporin analogs with improved therapeutic indices. google.com
Future Directions in Synthetic Isotope Chemistry and Advanced Analytical Methodologies
The field of synthetic isotope chemistry is continually evolving, offering more precise and efficient ways to introduce deuterium into complex molecules like cyclosporin. snnu.edu.cn Future research will likely focus on developing novel catalytic methods for site-selective deuteration, allowing for the synthesis of a wider range of deuterated cyclosporin analogs. snnu.edu.cn This will enable a more detailed exploration of the structure-activity relationships and metabolic pathways of this important drug.
In parallel, advancements in analytical methodologies, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will provide more sensitive and detailed characterization of these deuterated compounds and their interactions with biological systems. mdpi.comnih.gov The combination of sophisticated synthetic strategies and advanced analytical techniques will undoubtedly lead to a deeper understanding of cyclosporin's pharmacology and pave the way for the development of next-generation immunosuppressive therapies. nih.gov The ability to create libraries of deuterated drug forms and rapidly screen them for metabolic stability and activity will be a key driver in this progress. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
